1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity Analysis Research on similar compounds, such as asymmetric ureas and thioureas, has demonstrated significant antiproliferative action against various cancer cell lines, highlighting the potential of these compounds in anticancer drug development. The cytotoxic effects were evaluated against Ehrlich carcinoma and K562 human leukemia cells, indicating their promising antiproliferative action (Esteves-Souza et al., 2006).
Anticancer Agents Development A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased their antiproliferative activity against various cancer cell lines. Some derivatives demonstrated significant effects, suggesting the potential for these compounds as anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).
Anion Receptor Applications Research into non-racemic atropisomeric (thio)ureas revealed their use as neutral enantioselective anion receptors for amino-acid derivatives. Despite modest enantioselectivities, these findings open up potential applications in bifunctional organocatalysis (Roussel et al., 2006).
Antioxidant Activity Exploration The synthesis and evaluation of new thiazole analogues possessing urea, thiourea, and selenourea functionality showed potent antioxidant activity. This research highlights a new class of potent antioxidant agents, worthy of further investigation (Bhaskara Reddy et al., 2015).
Molecular Structure and Computational Studies Aminothiazole derivatives, closely related to the chemical structure of interest, were analyzed for their molecular structure and computational properties, indicating diverse biological applications. These studies support the potential for similar compounds in various applications, including as bioactive molecules (Adeel et al., 2017).
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-15(26-17(20-11)14-8-5-9-25-14)10-19-18(22)21-12-6-4-7-13(23-2)16(12)24-3/h4-9H,10H2,1-3H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIJSXOIIWJFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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